Rutaevin

Übersicht

Beschreibung

Rutaevin is a natural compound belonging to the class of terpenoids. It is primarily isolated from the plant species Euodia rutaecarpa, which is part of the Rutaceae family. This compound has garnered attention due to its potential anti-inflammatory properties, particularly its ability to inhibit the production of nitric oxide in activated macrophages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rutaevin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from the dried fruits of Euodia rutaecarpa using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale extraction processes. The dried plant material is processed using solvents in large extraction tanks. The resulting extract is then purified using techniques such as liquid-liquid extraction and chromatography to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Rutaevin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Terpenoid Derivatives

Rutaevin serves as a valuable starting material for synthesizing various terpenoid derivatives. Its unique structural properties allow researchers to explore reaction mechanisms and develop new synthetic methodologies. For instance, this compound's reactivity has been exploited to create compounds with enhanced biological activities.

2. Mechanistic Studies

The compound is instrumental in studies investigating the bioactivation processes mediated by cytochrome P450 enzymes. Research indicates that this compound is metabolized into reactive intermediates that interact with nucleophiles, which is crucial for understanding its pharmacological profile and potential toxicity .

Biological Applications

1. Anti-inflammatory Properties

this compound exhibits significant anti-inflammatory effects by inhibiting nitric oxide production in activated macrophages. This property positions it as a candidate for treating inflammatory diseases. A study demonstrated that this compound effectively reduced nitric oxide levels in lipopolysaccharide-activated RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .

2. Hepatotoxicity Studies

Research has shown that while this compound has therapeutic potential, it may also induce hepatotoxicity under certain conditions. A study highlighted its bioactivation leading to the formation of reactive intermediates that can cause liver damage . Understanding this duality is essential for developing safer therapeutic applications.

Medical Applications

1. Therapeutic Potential in Gastrointestinal Disorders

this compound has been traditionally used in Chinese medicine for gastrointestinal disorders. Its efficacy in treating such conditions is attributed to its anti-inflammatory and antioxidant properties, which help alleviate symptoms associated with digestive issues.

2. Cancer Research

Recent studies have explored this compound's anticancer properties, showing promise in inhibiting tumor growth and metastasis. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an adjunct therapy in oncology .

Comparative Analysis of this compound Derivatives

The following table summarizes the biological activities of this compound compared to its derivatives and related compounds:

| Compound | Anti-inflammatory | Anticancer | Hepatoprotective | Mechanism of Action |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Inhibition of nitric oxide production |

| Evodiamine | Moderate | Yes | Limited | Induction of apoptosis |

| Limonin | Yes | Limited | No | Antioxidant activity |

| Rutaecarpine | Moderate | Yes | Yes | Modulation of inflammatory pathways |

Case Studies

Case Study 1: Bioactivation Mechanism

A study focused on the bioactivation of this compound revealed that it is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of reactive intermediates that can interact with cellular components . This understanding is critical for assessing the safety and efficacy of this compound in clinical applications.

Case Study 2: Anti-inflammatory Efficacy

In a controlled experiment involving RAW264.7 macrophages, this compound was shown to significantly reduce nitric oxide production compared to untreated controls, highlighting its potential as a lead compound for developing anti-inflammatory therapies .

Wirkmechanismus

Rutaevin is often compared with other terpenoids and related compounds such as limonin, evodiamine, and rutaecarpine. While all these compounds share a similar terpenoid structure, this compound is unique in its specific inhibitory activity on nitric oxide production. This makes it particularly valuable for anti-inflammatory research .

Vergleich Mit ähnlichen Verbindungen

- Limonin

- Evodiamine

- Rutaecarpine

Biologische Aktivität

Rutaevin, a bioactive compound derived from the fruit of Evodia rutaecarpa, has garnered attention for its diverse biological activities, particularly its potential hepatotoxic effects and its role in various therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is classified as a quinazolinocarboline alkaloid. It has been studied for its pharmacological properties, including anti-inflammatory, antioxidant, and potential anticancer effects. However, recent studies have raised concerns regarding its hepatotoxicity, particularly when interacting with other compounds such as acetaminophen.

1. Hepatotoxicity

Recent research highlights this compound's role in exacerbating acetaminophen-induced liver damage. In a study conducted by Liu et al. (2024), this compound was shown to significantly increase serum transaminases (ALT and AST) levels in mice subjected to acetaminophen treatment, indicating liver injury. The study also examined the involvement of cytochrome P450 enzymes in this process.

| Parameter | Control | APAP | APAP + this compound |

|---|---|---|---|

| ALT (U/L) | 25 ± 5 | 150 ± 20 | 250 ± 30 |

| AST (U/L) | 30 ± 6 | 180 ± 25 | 300 ± 35 |

| Liver Index (g/100g body wt) | 4.5 ± 0.5 | 7.0 ± 1.0 | 9.0 ± 1.2 |

The histopathological analysis revealed significant liver damage in the this compound-treated group compared to controls, further supporting its hepatotoxic potential .

2. Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. In vitro studies demonstrated that this compound treatment reduced levels of IL-6 and TNF-α in hepatocyte cultures exposed to inflammatory stimuli . This suggests a dual role where this compound may protect against inflammation while also posing risks for liver health under certain conditions.

3. Antioxidant Activity

This compound has been noted for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. Studies indicate that it can scavenge free radicals and enhance the body’s antioxidant defense mechanisms .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Liver Injury : A patient administered a herbal formulation containing this compound experienced acute liver injury, which was attributed to the compound's bioactivation leading to toxic metabolite formation .

- Herbal Interactions : Another case highlighted interactions between this compound and other herbal components that could amplify hepatotoxic effects, necessitating caution in polyherbal formulations .

Key Studies

- Liver Injury Mechanism : Liu et al. (2020) detailed the mechanism by which this compound aggravates acetaminophen-induced liver injury through cytochrome P450-mediated bioactivation .

- Cytotoxicity : this compound has shown cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy despite its hepatotoxic risks .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases through its antioxidant mechanisms .

Eigenschaften

CAS-Nummer |

33237-37-5 |

|---|---|

Molekularformel |

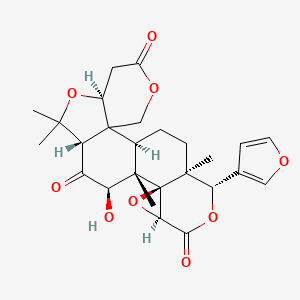

C26H30O9 |

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

(1R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione |

InChI |

InChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17+,18-,19-,20+,23-,24-,25?,26+/m0/s1 |

InChI-Schlüssel |

YZMKFMIZNSOPSN-UTOBYFMRSA-N |

SMILES |

CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |

Isomerische SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@H](C(=O)[C@H]6C37COC(=O)C[C@@H]7OC6(C)C)O)C |

Kanonische SMILES |

CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Rutaevin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.